molecular formula C7H3Br2NS B8526116 4,6-Dibromothieno[3,2-c]pyridine

4,6-Dibromothieno[3,2-c]pyridine

Cat. No.: B8526116
M. Wt: 292.98 g/mol
InChI Key: DAPRGZDUMULMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromothieno[3,2-c]pyridine (CAS 223556-62-5) is a heterocyclic compound featuring a fused thiophene and pyridine ring system, with bromine substituents at the 4- and 6-positions. The bromine atoms enhance its reactivity, making it a valuable intermediate in pharmaceutical and materials synthesis.

Properties

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

4,6-dibromothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3Br2NS/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H

InChI Key

DAPRGZDUMULMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=NC(=C21)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thienopyridine Family

The following table summarizes key structural and functional differences between 4,6-Dibromothieno[3,2-c]pyridine and related compounds:

Compound Name CAS Number Structural Features Synthesis Method Biological Activity Applications
This compound 223556-62-5 Thieno[3,2-c]pyridine with Br at 4,6; fused thiophene (position 3,2-c) and pyridine Likely via Suzuki coupling (indirect ref.) Potential anticancer (inferred from related thienoquinolines) Pharmaceutical intermediate
4,6-Dibromothieno[2,3-b]pyridine 1823919-81-8 Thieno[2,3-b]pyridine with Br at 4,6; fused thiophene (position 2,3-b) and pyridine Not specified Unknown Research chemical
7-Iminothieno[3,2-c]pyridine-4,6-dione N/A Oxidized derivative with imino and ketone groups; fused thiophene (position 3,2-c) Photooxygenation of aminothienopyridinones Nanomolar PTP4A3 phosphatase inhibition (IC₅₀ ~50 nM) Cancer therapy research
5-Bromothieno[3,2-b]pyridine 1246555-44-1 Thieno[3,2-b]pyridine with Br at 5; fused thiophene (position 3,2-b) and pyridine Not specified Unknown Pharmaceutical/agrochemical intermediate
Key Observations:
  • Ring Fusion Position: The numbering of fused rings (e.g., [3,2-c] vs. [2,3-b]) alters electronic properties and reactivity. For example, this compound’s fused thiophene at position 3,2-c may enhance conjugation compared to [2,3-b] isomers .
  • Functional Groups: Oxidation of the thienopyridine core (e.g., to iminodiones) drastically changes biological activity. 7-Iminothieno[3,2-c]pyridine-4,6-dione exhibits potent PTP4A3 inhibition, unlike brominated analogs .
  • Bromine Substitution: Bromine at 4,6-positions (vs. 5-position in 5-Bromothieno[3,2-b]pyridine) may influence steric effects and cross-coupling reactivity in Suzuki reactions .

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